Prexasertib
カタログ番号 B560075
CAS番号:
1234015-52-1
分子量: 365.4
InChIキー: DOTGPNHGTYJDEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Prexasertib (LY2606368) is a small molecule checkpoint kinase inhibitor, mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis .
Synthesis Analysis
A strategy that merges solid-phase synthesis and continuous-flow operation has been reported for the automated multistep syntheses of active pharmaceutical ingredients . This platform was demonstrated with a six-step synthesis of prexasertib in 65% isolated yield after 32 hours of continuous execution .Molecular Structure Analysis
Prexasertib belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .Chemical Reactions Analysis
The synthesis of prexasertib involves several chemical reactions. The reaction was optimized using batch experiments, and assay yields of 90% were typical when a slight excess of 9 was employed in the presence of NEM at temperatures of 70° to 100°C for 1 to 3 hours .Physical And Chemical Properties Analysis
The molecular formula of Prexasertib is 182.2HCl and its molecular weight is 438.31 .科学的研究の応用
Treatment of Triple-Negative Breast Cancer (TNBC)
- Field : Oncology
- Application : Prexasertib, a checkpoint kinase 1 inhibitor (CHK1), has been used in combination with Samotolisib, a PI3K/mTOR inhibitor, for the treatment of TNBC .
- Method : Prexasertib and Samotolisib were first evaluated in TNBC cells, MDA-MB-231 orthotopic xenograft tumors, and TNBC patient-derived xenograft (PDX) mouse models .
- Results : Prexasertib and Samotolisib inhibited cell proliferation in TNBC lines and primary tumor growth in the MDA-MB-231 model . They exhibited synergistic or additive effects in 30 of 38 PDX single-mouse models .
Treatment of High-Grade Serous Ovarian Cancer (HGSOC)
- Field : Oncology
- Application : Prexasertib has been used as a monotherapy and in combination with the PARP inhibitor Olaparib in preclinical models of HGSOC .
- Method : Prexasertib was tested as a single agent or in combination with Olaparib in 14 clinically annotated and molecularly characterized luciferized HGSOC patient-derived xenograft (PDX) models and in a panel of ovarian cancer cell lines .
- Results : Prexasertib monotherapy demonstrated antitumor activity across the 14 PDX models . The combination of Olaparib with Prexasertib was synergistic and produced significant tumor growth inhibition in an Olaparib-resistant model .
Treatment of Other Cancers
- Field : Oncology
- Application : Prexasertib has been used in trials studying the treatment of mCRPC, Leukemia, Neoplasm, and Breast Cancer . Research continues into the efficacy of Prexasertib in treatment of acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .
- Method : Specific methods of application or experimental procedures vary depending on the type of cancer and the stage of the disease .
- Results : The results or outcomes obtained also vary depending on the specific application .
Treatment of Neuroblastoma
Treatment of Neuroblastoma
- Field : Oncology
- Application : Prexasertib has been used in preclinical models of human neuroblastoma .
- Method : Prexasertib was investigated in several cell line–derived xenograft mouse models of neuroblastoma . Within 24 hours, single-agent prexasertib promoted γH2AX–positive double-strand DNA breaks and phosphorylation of DNA damage sensors ATM and DNA–PKcs, leading to neuroblastoma cell death .
- Results : Neuroblastoma xenografts rapidly regressed following prexasertib administration .
Treatment of Acute Myeloid Leukemia (AML)
- Field : Oncology
- Application : Research continues into the efficacy of prexasertib in treatment of acute myeloid leukemia .
- Method : Specific methods of application or experimental procedures vary depending on the stage of the disease .
- Results : The results or outcomes obtained also vary depending on the specific application .
Treatment of Myelodysplastic Syndrome (MDS)
- Field : Oncology
- Application : Research continues into the efficacy of prexasertib in treatment of myelodysplastic syndrome .
- Method : Specific methods of application or experimental procedures vary depending on the stage of the disease .
- Results : The results or outcomes obtained also vary depending on the specific application .
特性
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGPNHGTYJDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031326 | |
Record name | Prexasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prexasertib | |
CAS RN |
1234015-52-1 | |
Record name | 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prexasertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prexasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prexasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prexasertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820NH671E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
For This Compound
1,450
Citations
Background Prexasertib (LY2606368) is a novel, second‐generation, selective dual inhibitor of checkpoint kinase proteins 1 (CHK1) and 2 (CHK2). We conducted a phase 1 trial of …
Number of citations: 16
onlinelibrary.wiley.com
… prexasertib in monotherapy has shown to induce DNA damage and tumor cells apoptosis. The preclinical data and early clinical studies advocate the use of prexasertib … with prexasertib …
Number of citations: 42
link.springer.com
… associated with response to prexasertib were consistent with … prexasertib therapy. These biomarker results will inform future combination therapy as well as tumors for which prexasertib …
Number of citations: 70
aacrjournals.org
… prexasertib therapy was the first CHK1 inhibitor to achieve antitumor objective responses in patients with advanced cancer (6). The primary toxicities of prexasertib … received prexasertib …
Number of citations: 16
aacrjournals.org
… are common with the use of prexasertib but are manageable with … Pharmacodynamic studies showed prexasertib treatment … , prexasertib, would yield clinical activity in sporadic TNBC. …
Number of citations: 39
academic.oup.com
… To understand the biology and mechanisms underlying prexasertib's activity and/or identify … could improve prexasertib's efficacy, we evaluated the anti-tumor activity of prexasertib as a …
Number of citations: 3
aacrjournals.org
… evaluated prexasertib (… prexasertib activity, this study focused on the preclinical models of neuroblastoma. Experimental Design: We evaluated the antiproliferative activity of prexasertib …
Number of citations: 65
aacrjournals.org
… monohydrate salt of LY2606368 (prexasertib, Eli Lilly and Company), and will be referred to as prexasertib for the purposes of this study. Prexasertib was dissolved in DMSO to a stock …
Number of citations: 66
aacrjournals.org
Background High-grade serous ovarian carcinoma is characterised by TP53 mutations, DNA repair defects, and genomic instability. We hypothesised that prexasertib (LY2606368), a …
Number of citations: 169
www.thelancet.com
… in HNSCC response to prexasertib, we generated prexasertib-resistant UM-SCC1-PR and UM-SCC6-PR cells, which exhibit a 50-fold difference in prexasertib sensitivity compared with …
Number of citations: 32
aacrjournals.org
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。